[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride

Catalog No.
S6895560
CAS No.
2866355-95-3
M.F
C9H17ClO3S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride

CAS Number

2866355-95-3

Product Name

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride

IUPAC Name

(4-propan-2-yloxan-4-yl)methanesulfonyl chloride

Molecular Formula

C9H17ClO3S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C9H17ClO3S/c1-8(2)9(7-14(10,11)12)3-5-13-6-4-9/h8H,3-7H2,1-2H3

InChI Key

ZURCVXASGZFUMI-UHFFFAOYSA-N

SMILES

CC(C)C1(CCOCC1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)C1(CCOCC1)CS(=O)(=O)Cl

The compound [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride is an organosulfur compound characterized by the presence of a methanesulfonyl chloride functional group attached to a substituted oxane ring. This compound features a propan-2-yl group on the oxane, contributing to its unique structural properties. Methanesulfonyl chloride itself is a colorless liquid that is reactive and often used as a reagent in organic synthesis due to its electrophilic characteristics.

Methanesulfonyl chloride is known for its high reactivity, particularly in forming methanesulfonates when reacted with alcohols in the presence of bases. The general reaction can be represented as follows:

R OH+CH3SO2ClR SO2CH3+HCl\text{R OH}+\text{CH}_3\text{SO}_2\text{Cl}\rightarrow \text{R SO}_2\text{CH}_3+\text{HCl}

This reaction mechanism typically involves an E1cb elimination pathway leading to the formation of sulfene, which subsequently reacts with alcohols to yield methanesulfonates. Additionally, methanesulfonyl chloride can react with amines to form methanesulfonamides, which are stable under various conditions and can serve as protecting groups for amines.

The synthesis of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of an appropriate oxane precursor with methanesulfonyl chloride. The general procedure includes:

  • Preparation of Oxane: The oxane ring can be synthesized through cyclization reactions involving suitable precursors.
  • Reaction with Methanesulfonyl Chloride: The oxane is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate the formation of the desired sulfonyl chloride derivative.

The reaction conditions must be carefully controlled to minimize side reactions and ensure high yields.

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride has potential applications in:

  • Organic Synthesis: As a reagent in the formation of sulfonate esters and sulfonamides.
  • Pharmaceutical Chemistry: In the development of new drugs, particularly those requiring specific functional group transformations.
  • Protecting Group Chemistry: As a protecting group for alcohols and amines during multi-step syntheses.

Interaction studies involving [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride focus on its reactivity with nucleophiles such as alcohols and amines. The electrophilic nature of methanesulfonyl chloride facilitates these interactions, leading to the formation of various derivatives that can be further utilized in synthetic pathways.

Several compounds exhibit structural or functional similarities to [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Methanesulfonic AcidCH₃SO₃HUsed in various industrial applications; less reactive than its chloride counterpart.
Toluene Sulfonic AcidC₆H₅SO₃HCommonly used as a sulfonating agent; more stable than methanesulfonic acid.
MethanesulfonamideCH₃SO₂NH₂Resistant to hydrolysis; used as a protecting group for amines.
Ethane Sulfonic AcidC₂H₅SO₃HSimilar reactivity but with different sterics due to its ethane backbone.

The uniqueness of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride lies in its specific oxane structure combined with the highly reactive methanesulfonyl group, allowing it to participate in diverse

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

240.0586933 g/mol

Monoisotopic Mass

240.0586933 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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